molecular formula C9H20N2 B3165592 2-(Azepan-1-yl)propan-1-amine CAS No. 900718-02-7

2-(Azepan-1-yl)propan-1-amine

Cat. No.: B3165592
CAS No.: 900718-02-7
M. Wt: 156.27 g/mol
InChI Key: LNUMREOZJKDEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)propan-1-amine: is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a specialty product often used in proteomics research . The compound consists of an azepane ring attached to a propan-1-amine group, making it a versatile building block in organic synthesis.

Safety and Hazards

The safety information available indicates that 2-Azepan-1-yl-propylamine may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)propan-1-amine typically involves the reaction of azepane with propan-1-amine under controlled conditions. One common method involves the use of ethyl glyoxylate oxime in ethanol, where the desired amine is added to the solution and stirred at 50°C overnight . The resulting precipitate is then filtered and washed with cold ethanol to obtain the final product.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in stock or on a backorder basis, ensuring high purity and quality for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)propan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes to modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azepan-1-yl)propan-1-amine is unique due to its specific structural configuration, which provides distinct chemical and biological properties. Its versatility as a building block and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(azepan-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(8-10)11-6-4-2-3-5-7-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMREOZJKDEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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